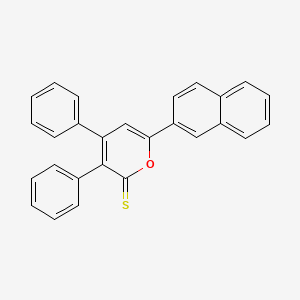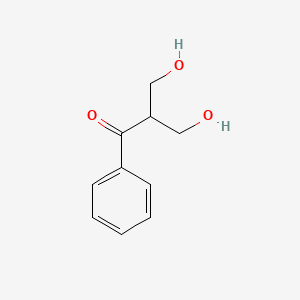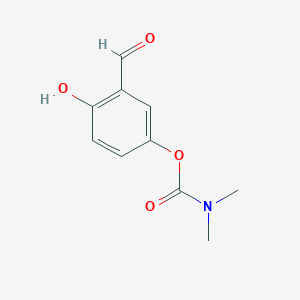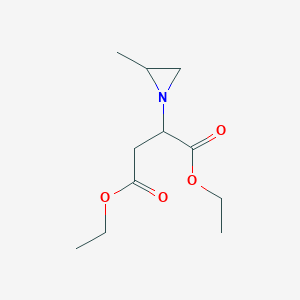![molecular formula C19H20N6O2 B12608531 (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 647028-01-1](/img/structure/B12608531.png)
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by the presence of azido groups attached to phenylmethyl groups on a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the azidation of corresponding phenylmethyl derivatives. The reaction conditions often include the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido groups, which can be highly reactive and potentially explosive.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to the reactivity of azido groups.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane primarily involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as reduction to amines or cycloaddition to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-1,3-dioxane: Similar structure but lacks the dimethyl groups on the dioxolane ring.
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a different ring system.
Uniqueness
The presence of the dimethyl groups on the dioxolane ring in (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane provides steric hindrance, which can influence its reactivity and the types of reactions it can undergo. This makes it unique compared to other similar compounds.
Properties
CAS No. |
647028-01-1 |
|---|---|
Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(4S,5S)-4,5-bis[(S)-azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C19H20N6O2/c1-19(2)26-17(15(22-24-20)13-9-5-3-6-10-13)18(27-19)16(23-25-21)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-,17-,18-/m0/s1 |
InChI Key |
JZIIJPFNYVFEQZ-XSLAGTTESA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)[C@H](C2=CC=CC=C2)N=[N+]=[N-])[C@H](C3=CC=CC=C3)N=[N+]=[N-])C |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)N=[N+]=[N-])C(C3=CC=CC=C3)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)

![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)

